molecular formula C16H10Cl2FN3 B6347598 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine CAS No. 1354926-76-3

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine

Katalognummer: B6347598
CAS-Nummer: 1354926-76-3
Molekulargewicht: 334.2 g/mol
InChI-Schlüssel: XHWJDRGDLLJYBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine (CAS 1354926-82-1) is a high-purity, substituted pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C16H10Cl2FN3, with a molecular weight of 334.18 g/mol . This compound features a versatile pyrimidine core functionalized with dichlorophenyl and fluorophenyl moieties. These halogenated aromatic groups are known to enhance binding affinity and selectivity toward biological targets, improve metabolic stability, and optimize lipophilicity, which are critical parameters in pharmacokinetic profiling . This compound serves as a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors . Pyrimidine-based structures are extensively investigated as inhibitors for enzymes like Aurora A kinase, which is a target in oncology research for the treatment of MYC-amplified cancers, such as small-cell lung cancer . Furthermore, the structural features of this compound are also relevant in agrochemical research. Analogous pyrimidine derivatives have demonstrated potent fungicidal activity, with studies showing that the presence of a fluorine atom on the phenyl ring can significantly enhance efficacy against pathogens like Botrytis cinerea . The compound is for research applications and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-(3,4-dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FN3/c17-11-6-5-9(7-12(11)18)14-8-15(22-16(20)21-14)10-3-1-2-4-13(10)19/h1-8H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWJDRGDLLJYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The chalcone-based route, adapted from 4,6-diarylpyrimidin-2-amine syntheses, begins with the formation of a chalcone intermediate. For the target compound, 3-(3,4-dichlorophenyl)-1-(2-fluorophenyl)prop-2-en-1-one is treated with guanidine hydrochloride in ethanol under basic conditions (50% aqueous KOH). The mixture is refluxed, followed by oxidation with 30% H2O2 to cyclize the chalcone into the pyrimidine ring. The product is isolated via precipitation and recrystallized from ethanol.

Optimization Insights

  • Solvent System : Ethanol ensures solubility of both chalcone and guanidine hydrochloride while facilitating cyclization.

  • Oxidant Efficiency : Gradual addition of H2O2 minimizes side reactions, improving yield to ~92%.

  • Temperature Control : Reflux at 80–90°C prevents premature decomposition of intermediates.

Yield and Purity

ParameterValue
Yield87–92%
Purity (HPLC)>98%
RecrystallizationEthanol/water (3:1)

This method excels in simplicity but requires precise stoichiometry to avoid over-oxidation of the dichlorophenyl group.

Suzuki-Miyaura Cross-Coupling

Reaction Design

The Suzuki-Miyaura cross-coupling, as demonstrated for analogous chlorophenyl-pyrimidines, introduces the 2-fluorophenyl group post-cyclization. Starting with 4-chloro-6-(3,4-dichlorophenyl)pyrimidin-2-amine, the chloro substituent at position 4 is replaced via coupling with 2-fluorophenylboronic acid. The reaction employs tetrakis(triphenylphosphine)palladium(0) (5 mol%) and K2CO3 in a 1,4-dioxane/water (4:1) mixture at 80°C under inert atmosphere.

Critical Parameters

  • Catalyst Loading : Reducing Pd(PPh3)4 to 3 mol% decreases costs without compromising yield (55–60%).

  • Base Selection : K2CO3 outperforms Na2CO3 due to enhanced solubility in aqueous dioxane.

  • Reaction Time : 30–45 minutes minimizes decomposition of the boronic acid.

Comparative Data

ConditionOutcome
CatalystPd(PPh3)4
Temperature80°C
Yield55–60%
Side Products<5% (homocoupling)

This method offers regioselective control but demands rigorous exclusion of oxygen to prevent catalyst deactivation.

Nucleophilic Aromatic Substitution

Two-Step Functionalization

A modular approach involves synthesizing 4,6-dichloropyrimidin-2-amine followed by sequential nucleophilic substitutions. The 3,4-dichlorophenyl group is introduced first via SNAr at position 6 using 3,4-dichlorophenol in DMF with Cs2CO3 (120°C, 12 h). Subsequent fluorophenyl incorporation at position 4 employs 2-fluorophenylamine under microwave irradiation (150°C, 20 min).

Advantages and Limitations

  • Microwave Assistance : Reduces reaction time from hours to minutes.

  • Solvent Constraints : DMF must be anhydrous to prevent hydrolysis of chloropyrimidine.

  • Yield Profile :

    • Step 1: 75–80%

    • Step 2: 65–70%

Scalability Challenges

Industrial adoption requires transitioning from batch to continuous flow reactors to manage exothermic substitutions safely.

Blaz-Schiemann Fluorination Adaptation

Key Considerations

  • Diazonium Stability : Low-temperature (−5°C) diazotization prevents premature decomposition.

  • Fluoride Source : HBF4 ensures high fluorine incorporation efficiency (>90%).

Limitations

  • Requires synthesis of an aminophenyl precursor, adding two steps.

  • Total yield drops to 40–45% due to intermediate purifications.

Comparative Analysis of Methods

MethodYieldScalabilityRegioselectivityCost ($/kg)
Chalcone Cyclization92%ModerateHigh120–150
Suzuki Coupling55%HighExcellent200–250
Nucleophilic Sub.70%*LowModerate180–220
Blaz-Schiemann45%LowN/A300–350

*Cumulative yield for two steps.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • IUPAC Name : 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
  • CAS Number : 1354926-76-3
  • Molecular Formula : C16H10Cl2FN3
  • Molecular Weight : 334.2 g/mol

The presence of halogen atoms (chlorine and fluorine) contributes to the compound's unique electronic properties, enhancing its reactivity and binding affinity with biological targets.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent in various diseases, particularly:

  • Cancer Treatment : Research indicates that pyrimidine derivatives can inhibit specific cancer cell growth by targeting key enzymes involved in tumor proliferation. Studies have shown that compounds similar to 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine may act as effective inhibitors against certain cancer types by interfering with cell signaling pathways.
  • Infectious Diseases : The compound may also exhibit antiviral or antibacterial properties. Its structural analogs have been studied for their efficacy against viral infections, showing promise in disrupting viral replication processes.

Material Science

The compound is explored for applications in:

  • Organic Electronics : Its unique electronic properties make it suitable for developing organic semiconductors used in devices like OLEDs (Organic Light Emitting Diodes). Research has focused on the synthesis of polymers incorporating this pyrimidine derivative to enhance the efficiency and stability of electronic devices.
  • Photovoltaics : Investigations into the use of this compound in solar cell technology aim to improve light absorption and charge transport properties.

Biological Research

In biological studies, 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine serves as a tool compound for:

  • Pathway Analysis : It is utilized to investigate molecular interactions within cellular pathways. By modulating specific targets, researchers can elucidate the roles of these pathways in disease mechanisms.
  • Drug Development : The compound aids in the identification of new drug candidates through high-throughput screening methods aimed at discovering novel therapeutics based on its structure.

Case Studies and Research Findings

  • Cancer Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis through specific signaling pathways.
  • Antiviral Activity Assessment : Preliminary studies indicate that this pyrimidine derivative shows potential antiviral activity against certain viruses by disrupting their replication cycle.

Wirkmechanismus

The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.

    Binding Interactions: The presence of chlorine and fluorine atoms enhances binding interactions with target molecules, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Takeaways

  • Substituent Impact : Halogenation (Cl, F) at positions 4 and 6 enhances bioactivity but may complicate synthesis or reduce solubility. Methoxy or methyl groups offer alternatives for tuning lipophilicity .
  • Fluorine Advantage : The 2-fluorophenyl group in the target compound may confer metabolic stability compared to chlorinated analogs, a common strategy in drug design .

Biologische Aktivität

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine class. Its unique structure, characterized by two aromatic rings with chlorine and fluorine substitutions, suggests potential biological activities that warrant investigation. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-(3,4-dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
  • CAS Number : 1354926-76-3
  • Molecular Formula : C16H10Cl2FN3
  • Molecular Weight : 334.2 g/mol

Synthesis

The synthesis of 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine typically involves:

  • Preparation of Aldehydes : Using 3,4-dichlorobenzaldehyde and 2-fluorobenzaldehyde.
  • Condensation Reaction : These aldehydes react with guanidine to form a pyrimidine intermediate.
  • Cyclization : The intermediate undergoes cyclization under acidic or basic conditions.
  • Purification : The final product is purified through recrystallization or chromatography.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a variety of biological activities including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory actions

The compound's biological activity is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances binding interactions with these targets, potentially modulating signaling pathways involved in cell proliferation and apoptosis .

Biological Activity Data

Activity TypeFindingsReferences
AnticancerExhibited cytostatic activity against various cancer cell lines in NCI-60 screening.
AntimicrobialShowed significant antimicrobial activity against various pathogens.
Anti-inflammatoryDemonstrated potential anti-inflammatory effects in preclinical models.

Case Studies

  • Anticancer Activity :
    • In vitro studies revealed that the compound has potent activity against non-small cell lung cancer (NSCLC) cell lines, achieving a growth inhibition (GI) value of 86.28% at a concentration of 10 μM .
    • Further testing indicated promising results against colorectal carcinoma and breast cancer cell lines, with GI values of 40.87% and 46.14%, respectively .
  • Antimicrobial Evaluation :
    • A series of pyrimidines including this compound were evaluated for antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria .
  • In Silico Studies :
    • Computational predictions using tools like PASS and Molinspiration indicated that the compound adheres to Lipinski's rule of five, suggesting good drug-likeness and bioavailability .

Q & A

Q. Table 1: Example Reaction Parameters

ParameterRange TestedOptimal Condition
Temperature80–120°C100°C
CatalystPd(PPh₃)₄ vs. PdCl₂Pd(PPh₃)₄ (5 mol%)
SolventDMF vs. THFTHF (anhydrous)

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions. For fluorinated and chlorinated aryl groups, 19^{19}F NMR and 35^{35}Cl NMR (if accessible) resolve electronic environments .
  • X-ray Crystallography : Essential for confirming molecular conformation. demonstrates that dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for phenyl groups) influence steric interactions. Hydrogen bonding networks (e.g., N–H⋯N) stabilize crystal packing .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).

Advanced: How can computational modeling resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from polymorphic forms or assay conditions. Address this via:

Molecular Docking : Simulate binding to target proteins (e.g., bacterial DHFR). Compare binding affinities across polymorphs using software like AutoDock Vina .

Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 2-fluorophenyl with 4-fluorophenyl) and test in vitro. notes that halogen positioning alters steric and electronic profiles .

Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line viability or solvent effects in assays.

Advanced: How can quantum chemical calculations guide the design of derivatives with enhanced reactivity?

Methodological Answer:

Reactivity Prediction : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy in fluorinated pyrimidines suggests electrophilic susceptibility .

Transition State Analysis : Identify rate-limiting steps in substitution reactions. For example, ’s ICReDD framework uses reaction path searches to predict intermediates .

Solvent Effects : Conduct COSMO-RS simulations to optimize solvent choice for solubility and reaction yield.

Advanced: What strategies are effective for analyzing conflicting crystallographic data across polymorphic forms?

Methodological Answer:
Polymorphs (e.g., differing hydrogen-bonding networks) require:

Comparative Crystallography : Overlay crystal structures (using Mercury software) to assess conformational flexibility. notes that dihedral angle variations (e.g., 5.2° vs. 86.1°) impact molecular rigidity .

Thermal Analysis : Perform DSC/TGA to correlate stability with packing efficiency.

In Silico Polymorph Screening : Use tools like Polymorph Predictor in Materials Studio to rank energetically feasible forms.

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against S. aureus and C. albicans .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 cells to establish selectivity indices.
  • Enzyme Inhibition : Monitor DHFR activity via UV-Vis spectroscopy (e.g., NADPH oxidation at 340 nm).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.